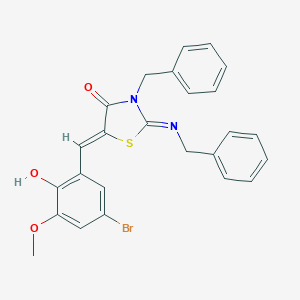![molecular formula C31H28N2O4S B302497 7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302497.png)
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, commonly known as DMEMB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMEMB belongs to the class of benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-ones, which have shown promising results in various biomedical applications.
Mecanismo De Acción
The mechanism of action of DMEMB is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in cancer cell growth and inflammation. DMEMB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. DMEMB has also been shown to have antioxidant effects and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMEMB is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This makes it ideal for use in lab experiments. However, one limitation of DMEMB is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of DMEMB. One direction is to further understand its mechanism of action and optimize its therapeutic potential. Another direction is to study its effects on other diseases and conditions, such as cardiovascular disease and diabetes. In addition, the development of DMEMB derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
DMEMB can be synthesized using a multistep process, which involves the reaction of 2,5-dimethoxyaniline with ethyl 4-bromobenzoate to form 2,5-dimethoxy-N-ethylbenzamide. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-ethoxybenzaldehyde to form DMEMB.
Aplicaciones Científicas De Investigación
DMEMB has been extensively studied for its potential as a therapeutic agent in various biomedical applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. DMEMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, DMEMB has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Fórmula molecular |
C31H28N2O4S |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(4-ethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O4S/c1-4-37-21-12-9-19(10-13-21)17-27-30(34)33-29(25-18-22(35-2)14-16-26(25)36-3)24-15-11-20-7-5-6-8-23(20)28(24)32-31(33)38-27/h5-10,12-14,16-18,29H,4,11,15H2,1-3H3/b27-17+ |
Clave InChI |
RIBSFNYSIVNNTB-WPWMEQJKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)

![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)